molecular formula C12H14N2O2 B11792628 4-(4-Propoxyphenoxy)-1H-pyrazole

4-(4-Propoxyphenoxy)-1H-pyrazole

Cat. No.: B11792628
M. Wt: 218.25 g/mol
InChI Key: KWJWFGVYWOMMOH-UHFFFAOYSA-N
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Description

4-(4-Propoxyphenoxy)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the propoxyphenoxy group attached to the pyrazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Propoxyphenoxy)-1H-pyrazole typically involves the reaction of 4-propoxyphenol with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Propoxyphenoxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

4-(4-Propoxyphenoxy)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Propoxyphenoxy)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Propoxyphenol: A precursor in the synthesis of 4-(4-Propoxyphenoxy)-1H-pyrazole.

    4-Phenoxyphenol: Similar structure but lacks the propoxy group.

    1H-Pyrazole: The core structure without the phenoxy substituent.

Uniqueness

This compound is unique due to the presence of both the propoxyphenoxy group and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its significance.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

4-(4-propoxyphenoxy)-1H-pyrazole

InChI

InChI=1S/C12H14N2O2/c1-2-7-15-10-3-5-11(6-4-10)16-12-8-13-14-9-12/h3-6,8-9H,2,7H2,1H3,(H,13,14)

InChI Key

KWJWFGVYWOMMOH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)OC2=CNN=C2

Origin of Product

United States

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